molecular formula C13H23NO2 B1598774 Cyclohexyl N-cyclohexylcarbamate CAS No. 20258-07-5

Cyclohexyl N-cyclohexylcarbamate

Cat. No. B1598774
CAS RN: 20258-07-5
M. Wt: 225.33 g/mol
InChI Key: JEAXEFPTKIJYRO-UHFFFAOYSA-N
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Description

Cyclohexyl N-cyclohexylcarbamate (CCD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCD is a white crystalline solid that is soluble in organic solvents. It has been used as a reagent in organic synthesis and as a chiral selector in chromatography. In recent years, CCD has been studied for its potential as a therapeutic agent due to its unique properties.

Scientific Research Applications

Chiral Stationary Phases in Chromatography

Cyclohexylcarbamates of cellulose and amylose have been evaluated as chiral stationary phases (CSPs) for high-performance liquid chromatography and thin-layer chromatography. These CSPs demonstrated high resolving abilities for enantiomers, comparable to popular tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. The absence of a phenyl group in cycloalkylcarbamates facilitates UV radiation detection, enhancing their utility in chromatography (Kubota, Yamamoto, & Okamoto, 2000).

Chemical and Biological Stability Studies

Studies on cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, have shown that the electrophilicity of the carbamate fragment influences chemical stability. The introduction of small electron-donor substituents enhanced hydrolytic stability without affecting FAAH inhibitory potency, indicating a significant relationship between structure and stability in these compounds (Vacondio et al., 2009).

Synthesis and Structural Studies

Synthesis and crystal structure analyses of compounds like Cyclohexyl N-phenylcarbamate have been conducted. These compounds, useful for biotransformations by fungi, have been structurally solved through X-ray diffraction, offering insights into their molecular configurations and potential applications in various fields (Silva et al., 2010).

Synthesis Methodology Development

Research has been conducted on developing efficient synthesis methods for O-methyl-N-alkylcarbamate, including O-methyl-N-cyclohexylcarbamate. These methods aim at scalability and industrial application, underscoring the compound's importance in various industrial processes (Dashkin et al., 2019).

Environmental and Agricultural Applications

Cyclohexyl N-cyclohexylcarbamate derivatives have been studied for their use in pesticides and herbicides. Investigations into the extraction and analysis methods of carbamate pesticides from food sources like citrus fruits highlight the compound's significance in agricultural and environmental sciences (Goto et al., 2003).

properties

IUPAC Name

cyclohexyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAXEFPTKIJYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391290
Record name Cyclohexyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl N-cyclohexylcarbamate

CAS RN

20258-07-5
Record name Cyclohexyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYL N-CYCLOHEXYLCARBAMATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 21.9 g. (0.10 mole) of cyclohexyl carbanilate, 77 ml. of 2-propanol, and 3.0 g. of 5% on carbon was added to a 0.5-1., glass, low pressure, Parr (trademark) shaker bottle. The apparatus was assembled, purged first with nitrogen and then with hydrogen, and pressured with hydrogen to 50 psig. The reaction mixture was agitated at room temperature and 50 to 25 psig for 3.0 hr., followed by an additional 0.8 hr. with little or no gas absorption. The reaction product was filtered through Celite filter aid to remove the catalyst. The solvent was removed in a rotary evaporator under vacuum. The solid residue consisted of 22.3 g. (99% yield) of cyclohexyl cyclohexylcarbamate, m.p. 77°-78°. Anal. Calcd. for C13H23NO2 : C, 69.29; H, 10.30; N, 6.21. Found: C, 69.43; H, 10.10; N, 6.20.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Acott, ALJ Beckwith, A Hassanali - Australian Journal of …, 1968 - CSIRO Publishing
… Crystallization of the solid from aqueous methanol afforded cyclohexyl N-cyclohexylcarbamate (1.63 g, 92%), mp 78-77' (Found: C, 69.15; H, 10.2; N, 6.3. C13H23N02 requires C, 69.3; …
Number of citations: 23 www.publish.csiro.au

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